N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide
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Overview
Description
N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide is an organic compound that belongs to the class of amides It features a cyclohexylmethyl group attached to the nitrogen atom and a 3-methylphenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzylamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide to form the intermediate N-(cyclohexylmethyl)-3-methylbenzylamine. This intermediate is then reacted with acetic anhydride to yield the final product.
Reaction Conditions:
-
Step 1:
- Reactants: 3-methylbenzylamine, cyclohexylmethyl chloride
- Solvent: Anhydrous ethanol
- Base: Sodium hydroxide
- Temperature: Room temperature
- Time: 12 hours
-
Step 2:
- Reactants: N-(cyclohexylmethyl)-3-methylbenzylamine, acetic anhydride
- Solvent: Dichloromethane
- Catalyst: Pyridine
- Temperature: 0°C to room temperature
- Time: 6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, reflux.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, room temperature.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, if used as an analgesic, it may interact with pain receptors or enzymes involved in the inflammatory response, thereby reducing pain and inflammation.
Comparison with Similar Compounds
N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
N-(cyclohexylmethyl)-2-phenylacetamide: Lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
N-(cyclohexylmethyl)-2-(4-methylphenyl)acetamide: The position of the methyl group on the aromatic ring is different, which can influence its chemical properties and interactions with molecular targets.
N-(cyclohexylmethyl)-2-(3-chlorophenyl)acetamide:
Uniqueness
The unique structural features of this compound, such as the presence of both cyclohexylmethyl and 3-methylphenyl groups, contribute to its distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-6-5-9-15(10-13)11-16(18)17-12-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCGQIVAPUWTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199611 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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